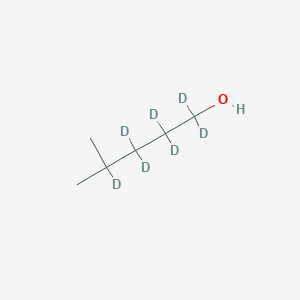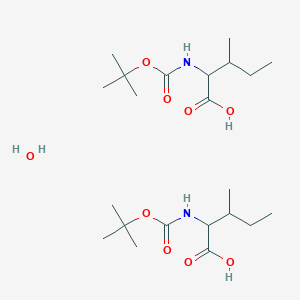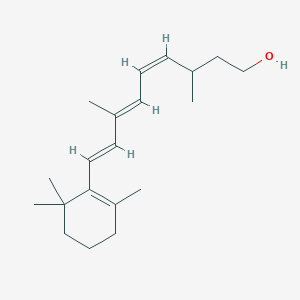![molecular formula C16H21NO6 B13400261 3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group, while the acetyl group protects the hydroxyl group on the tyrosine residue.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate. The acetyl group is introduced using acetic anhydride in the presence of a base, such as pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protective groups .
Industrial Production Methods: Industrial production of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The reagents and solvents used are of industrial grade, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide can undergo oxidation reactions, particularly at the tyrosine residue. Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can reduce the acetyl group to an alcohol.
Substitution: The protective groups can be removed through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine in methanol, hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane, hydroxylamine in methanol.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected tyrosine.
科学的研究の応用
Chemistry: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins .
Medicine: In medicinal chemistry, tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is used in the development of peptide-based drugs. It helps in the synthesis of peptide analogs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
作用機序
The mechanism of action of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide involves the selective protection and deprotection of functional groups during peptide synthesis. The tert-butoxycarbonyl group protects the amino group, preventing unwanted reactions, while the acetyl group protects the hydroxyl group on the tyrosine residue. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
類似化合物との比較
- tert-butoxycarbonyl-phenylalanine-hydroxide
- tert-butoxycarbonyl-serine(acetyl)-hydroxide
- tert-butoxycarbonyl-tryptophan-hydroxide
Comparison:
- tert-butoxycarbonyl-phenylalanine-hydroxide: Similar in structure but lacks the hydroxyl group on the aromatic ring, making it less reactive in oxidation reactions.
- tert-butoxycarbonyl-serine(acetyl)-hydroxide: Contains a hydroxyl group on the side chain but lacks the aromatic ring, making it less hydrophobic.
- tert-butoxycarbonyl-tryptophan-hydroxide: Contains an indole ring, making it more hydrophobic and less reactive in oxidation reactions compared to tyrosine .
Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is unique due to the presence of both the aromatic ring and the hydroxyl group, which allows for a wide range of chemical reactions and applications in peptide synthesis .
特性
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)

![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

![7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)



![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
